ブチルアルドキシム

概要

説明

Butyrate Modulates Oxidative Stress in Colonic Mucosa

Butyrate, a short-chain fatty acid, has been shown to play a role in the maintenance of colonic health by modulating oxidative stress in the colonic mucosa of healthy humans. A study involving healthy volunteers who received daily rectal administration of sodium butyrate demonstrated significant increases in glutathione (GSH) levels and decreases in uric acid concentrations, suggesting a beneficial effect on oxidative stress .

Role of Butyrate on Colonic Function

Butyrate serves as an important energy source for intestinal epithelial cells and is crucial for maintaining colonic homeostasis. Its production is a result of intestinal microbial fermentation of dietary fiber, highlighting the importance of diet in colonic health .

Butyrate and Intestinal Barrier Function

The molecular mechanisms by which butyrate enhances the intestinal barrier involve the activation of AMP-activated protein kinase (AMPK), which facilitates the assembly of tight junctions in the intestinal epithelium. This process is crucial for maintaining the integrity of the intestinal barrier and preventing the permeability that can lead to various intestinal disorders .

Butyrate's Multiple Effects from Gut to Peripheral Tissues

Butyrate's effects extend beyond the gut, influencing tissue development and repair, immune modulation, and the control of gut health disorders. It has been shown to stimulate digestive enzyme secretions, modify intestinal microbiota, and improve epithelial integrity, which could have implications for human nutrition and the treatment of diseases .

Beneficial Effects of Butyrate in Diseases

Butyrate has been documented to have multiple beneficial effects on human health, including the regulation of fluid transport, amelioration of mucosal inflammation, reinforcement of the epithelial defense barrier, and modulation of intestinal motility. Its role in the prevention and inhibition of colorectal cancer has also been emphasized .

Butyrate as a Double-Edged Sword for Health

While butyrate has been recognized for its anti-inflammatory properties and its role in enhancing intestinal barrier function and mucosal immunity, its role in obesity is still under debate. Butyrate's impact on the gut-brain axis is a growing area of interest, with potential implications for intestinal health and obesity .

Butyrate's Implications for Intestinal Function

Butyrate's ability to inhibit histone deacetylases is associated with its regulatory effects on gene expression, immune modulation, cancer suppression, and cell differentiation. These properties contribute to its role in maintaining gut health and suggest its potential in the treatment of gastrointestinal disorders .

Butyrate, PPARgamma, and Colonic Permeability

Butyrate has been shown to reduce colonic paracellular permeability by enhancing the activation of PPARgamma, a nuclear receptor involved in the regulation of cell growth and differentiation. This effect of butyrate may contribute to the prevention of inflammation in the colon .

Butyrate and Glutathione S-Transferases Gene Expression

Butyrate may enhance the body's toxicological defense by modulating the expression of glutathione S-transferases (GSTs) genes. This induction of GSTs in colon cells, including primary, adenoma, and tumor cells, could contribute to the detoxification of dietary carcinogens and support the chemopreventive properties of butyrate .

Butyrate Metabolism and Growth Control in Colon Carcinoma Cells

The metabolism of butyrate in colon carcinoma cells, particularly its effects upstream and downstream of acetyl-CoA synthesis, has been studied. Butyrate's ability to interfere with cell cycle regulator expression and its incorporation into cellular lipids suggest that its metabolism plays a role in the regulation of colon carcinoma cell growth .

科学的研究の応用

化学工業

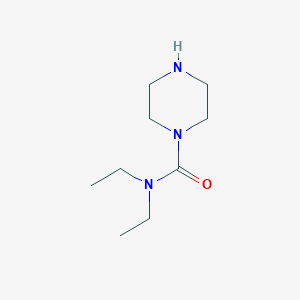

ブチルアルドキシムは、さまざまな産業で使用される化学化合物です。 それは、高度に反応性のある求電子性トリフルオロメチル化剤です .

アルドキシム脱水素酵素反応

ブチルアルドキシムは、アルドキシム脱水素酵素の反応機構における基質として使用されます . この酵素は、脂肪族アルドキシムの対応するニトリルへの脱水を触媒します . この反応は、次の理由から、ユニークで興味深いものです :

ニトリルの工業生産

アルドキシム脱水素酵素反応は、学術的に興味深いだけでなく、ニトリルの実際的な生産に適用できることが期待されています . それは、過酷な条件下でのアルドキシムの化学的脱水とは対照的に、穏やかな条件下で行われます .

反応中間体の研究

ブチルアルドキシムは、アルドキシム脱水素酵素の触媒サイクルにおける反応中間体の研究に使用されます . 初期の反応中間体が検出されており、そのヘム配位構造は、ブチルアルドキシムを基質として使用して、Fe(II)– N(OH)CH–Rを示唆していました .

PUREXプロセスにおける潜在的な代替品

ブチルアルドキシムは、プルトニウム-ウラン抽出(PUREX)プロセスにおけるヒドラジンの潜在的な代替品として研究されています . このプロセスは、使用済み核燃料からウランとプルトニウムを回収するために使用される技術です

Safety and Hazards

作用機序

Target of Action

Butyraldoxime primarily targets the enzyme Aldoxime Dehydratase (OxdRE) . This enzyme is involved in the dehydration of aldoximes to their corresponding nitriles . The organic substrate, in this case, Butyraldoxime, is directly bound to the heme iron in OxdRE .

Mode of Action

The interaction of Butyraldoxime with its target, Aldoxime Dehydratase, is unique. Unlike other heme enzymes, the organic substrate (Butyraldoxime) is directly bound to the heme iron in OxdRE . This direct binding facilitates the catalytic activity of the enzyme, leading to the transformation of aldoximes to nitriles .

Biochemical Pathways

It is known that butyraldoxime plays a role in the metabolism of aldoximes, catalyzing their transformation into nitriles . This process is part of larger biochemical pathways involving nitrogen metabolism and the breakdown of organic compounds.

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would significantly impact the bioavailability of butyraldoxime

Result of Action

The primary result of Butyraldoxime’s action is the transformation of aldoximes to nitriles . This reaction is facilitated by the enzyme Aldoxime Dehydratase, to which Butyraldoxime binds directly . Additionally, Butyraldoxime has been found to inhibit hepatic alcohol dehydrogenase, interfering with the metabolism of acetaldehyde derived from ethanol .

Action Environment

The action, efficacy, and stability of Butyraldoxime can be influenced by various environmental factors. For instance, Butyraldoxime is highly explosive during vacuum distillation and is incompatible with oxidizing materials and metallic impurities . . These factors can significantly impact the action and effectiveness of Butyraldoxime in different environments.

生化学分析

Biochemical Properties

Butyraldoxime is known to interact with several enzymes and proteins. One of the key interactions is with the enzyme aldehyde dehydrogenase (AIDH). It has been found that Butyraldoxime does not inhibit purified AIDH in vitro, suggesting that a metabolite of Butyraldoxime is the actual inhibitor of this enzyme .

Cellular Effects

The effects of Butyraldoxime on cells are primarily mediated through its interaction with AIDH. By inhibiting this enzyme, Butyraldoxime can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Butyraldoxime involves its metabolic activation by cytochrome P450, which is dependent on NADPH and molecular oxygen. This leads to the production of an active metabolite that inhibits AIDH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyraldoxime can change over time. For instance, it has been observed that pretreatment with substrates and/or inhibitors of cytochrome P450 can block the Butyraldoxime-induced rise in blood acetaldehyde .

Metabolic Pathways

Butyraldoxime is involved in metabolic pathways that involve the enzyme cytochrome P450. It is metabolized to an active metabolite that inhibits AIDH .

特性

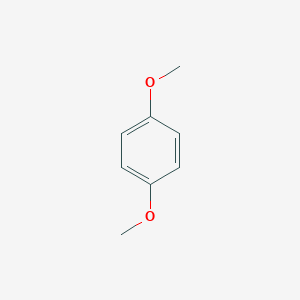

IUPAC Name |

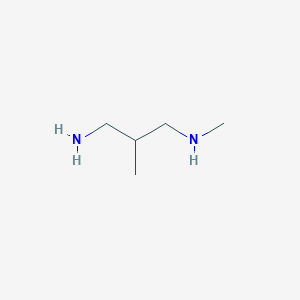

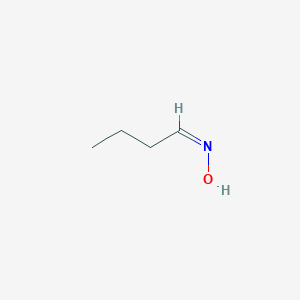

N-butylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVGTQEGGOZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

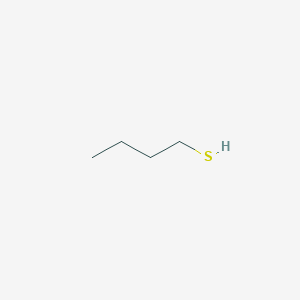

CCCC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024664 | |

| Record name | Butyraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber., Clear colorless liquid; [NTP] | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 760 mmHg (NTP, 1992) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

136 °F (NTP, 1992) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.923 (NTP, 1992) - Less dense than water; will float | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

110-69-0 | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanal, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyraldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-21.1 °F (NTP, 1992) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。